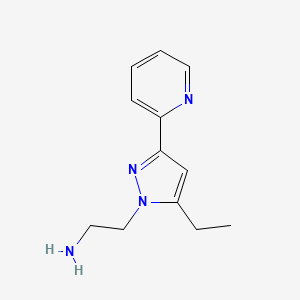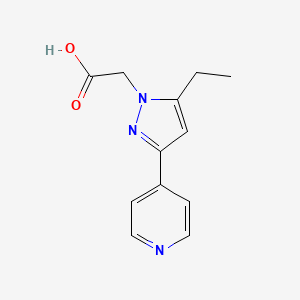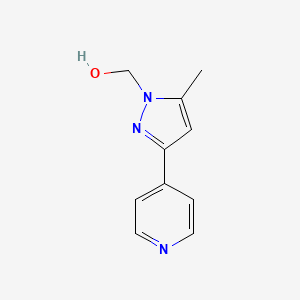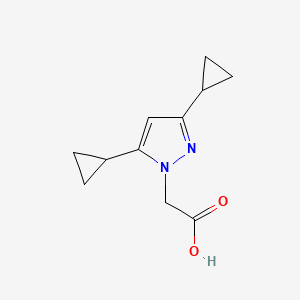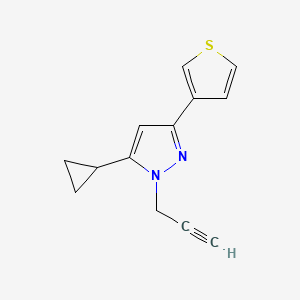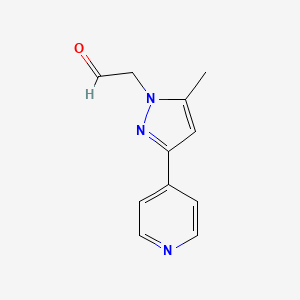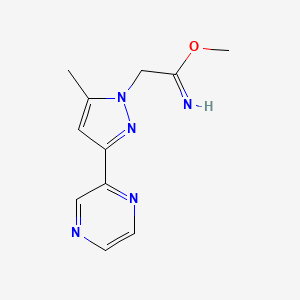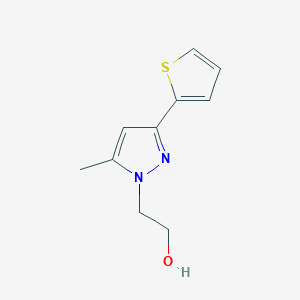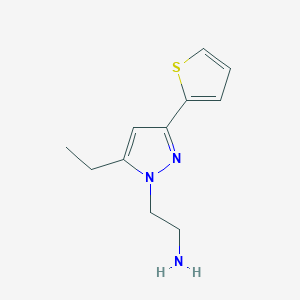
1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Studies have shown that derivatives of furan-2-yl-1H-pyrazole exhibit significant antimicrobial activities. For instance, compounds incorporating the furan-2-yl and pyrazole moieties have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. Such compounds have displayed varying degrees of antimicrobial efficacy, suggesting their potential utility in developing new antimicrobial agents (Hamed et al., 2020).
Cancer Research and Imaging
In cancer research, derivatives of furan-2-yl-1H-pyrazole have been explored for their potential as inhibitors and imaging agents. A study developed a novel class of COX-1 inhibitors, including 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles, for their application in cancer therapy and imaging. One compound, in particular, showed a favorable COX-1 inhibition profile and was further developed into a fluorescent probe for labeling COX-1 in live ovarian cancer cells, demonstrating its utility in biological imaging and cancer research (Kaur, Bhardwaj, & Wuest, 2021).
Synthesis and Chemical Studies
The synthesis and chemical properties of furan-2-yl-1H-pyrazole derivatives have been extensively studied, highlighting their reactivity and potential for generating a wide array of compounds with useful biological and chemical properties. These studies have provided valuable insights into the structural and functional versatility of these compounds, facilitating the development of new materials and molecules with tailored properties for specific scientific and industrial applications (Şener et al., 1997; Akçamur et al., 2002).
Antioxidant and Anti-inflammatory Applications
The antioxidant and anti-inflammatory properties of furan-2-yl-1H-pyrazole derivatives have also been investigated. Some compounds have shown potent activity in these areas, suggesting their potential for use in treating conditions associated with oxidative stress and inflammation. This research highlights the potential of these compounds in therapeutic applications beyond their antimicrobial and anticancer uses (Ravula et al., 2016).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-(furan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-11-3-4-14-7-8(6-12-14)9-2-1-5-15-9/h1-2,5-7H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPYDFOCDPBGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

